molecular formula C18H28N2O5S B11130997 N-(3-Methoxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide

N-(3-Methoxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide

Cat. No.: B11130997
M. Wt: 384.5 g/mol
InChI Key: JYSQSZWNKJAQSE-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxypropyl group, a piperidine sulfonyl group, and a phenoxyacetamide moiety. Its unique chemical configuration allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Phenoxyacetamide Core: The initial step involves the reaction of 2-methyl-4-(piperidine-1-sulfonyl)phenol with chloroacetic acid under basic conditions to form the phenoxyacetamide core.

    Introduction of the Methoxypropyl Group: The phenoxyacetamide intermediate is then reacted with 3-methoxypropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the methoxypropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of new amides or thioethers.

Scientific Research Applications

N-(3-Methoxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Methoxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The piperidine sulfonyl group is particularly important for its binding affinity and specificity. Pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methoxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide is unique due to the specific positioning of the methoxypropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C18H28N2O5S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C18H28N2O5S/c1-15-13-16(26(22,23)20-10-4-3-5-11-20)7-8-17(15)25-14-18(21)19-9-6-12-24-2/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,19,21)

InChI Key

JYSQSZWNKJAQSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NCCCOC

Origin of Product

United States

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